molecular formula C23H39NO4 B051593 2,2-ジメチル-N-(2,4,6-トリメトキシフェニル)ドデカンアミド CAS No. 114289-47-3

2,2-ジメチル-N-(2,4,6-トリメトキシフェニル)ドデカンアミド

カタログ番号 B051593
CAS番号: 114289-47-3
分子量: 393.6 g/mol
InChIキー: WAFNZAURAWBNDZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (DMTPDA) is a novel synthetic compound that has recently been explored for its potential therapeutic applications. DMTPDA is a derivative of dodecanamide, a 12-carbon fatty acid, and is composed of two methyl groups, two methoxy groups, and a phenyl group. DMTPDA has been studied for its ability to modulate the activity of enzymes and receptors, as well as its potential to act as an anti-inflammatory and anti-cancer agent.

科学的研究の応用

アシルCoA:コレステロールアシル転移酵素阻害剤

CI-976は、肝臓および腸のアシルCoA:コレステロールアシル転移酵素の強力な阻害剤です . この酵素は、コレステロールの代謝において重要な役割を果たし、過剰なコレステロールを毒性の低いコレステリルエステルに変換します .

ラットにおける代謝研究

CI-976は、ラットにおける代謝研究で使用されてきました。 in vitroおよびin vivoで観察された主要な代謝物は、6炭素鎖が短縮された5,5-ジメチル-6-オキソ-[(2,4,6-トリメトキシフェニル)アミノ]ヘキサン酸(M-4)と特定されました .

ω-酸化とβ-酸化経路の調査

CI-976は、ω-酸化とβ-酸化経路の研究に使用されてきました。 これらの経路はどちらも、クロフィブラートおよびフェノバルビタール誘導によって増強され、CI-976の代謝は、SKF525Aと共培養した場合、完全に阻害されました .

リゾホスホリパーゼアシル転移酵素拮抗薬の研究

CI-976はリゾホスホリパーゼアシル転移酵素拮抗薬であり、膜中のリゾホスホリ脂質含有量を増加させることによって、分泌およびエンドサイトーシス膜輸送経路に影響を与えることが知られています .

ユニークな膜構造の生成

CI-976は、KIAA0725pによってマークできるユニークな膜構造を作成することがわかった .

潜在的な抗腫瘍戦略

CI-976は、小型のACAT1阻害剤であり、触媒室内部に結合し、ACAT1の活性部位残基へのアクセスを遮断します。 高コレステロール食を与えられた動物において、アテローム性プラークを減少させ、血漿コレステロールレベルを低下させることがわかりました <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250098 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.5

作用機序

Target of Action

The primary target of CI 976 is acyl-coenzyme A: cholesterol acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the metabolism of cholesterol in the body.

Mode of Action

CI 976 acts as a potent and specific inhibitor of ACAT . By inhibiting ACAT, CI 976 interferes with the normal metabolism of cholesterol, leading to changes in cholesterol levels in the body.

Biochemical Pathways

The inhibition of ACAT by CI 976 affects the cholesterol metabolism pathway . Specifically, it decreases the formation of cholesteryl esters, a form of cholesterol that is typically stored in the body’s cells. This leads to a decrease in non-high density lipoprotein (non-HDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol .

Pharmacokinetics

The pharmacokinetics of CI 976 involve its absorption, distribution, metabolism, and excretion (ADME). It has been found to have moderate absorption and bioavailability in rats, but lower absorption and bioavailability in monkeys . The metabolism of CI 976 involves both ω-oxidation and β-oxidation pathways .

Result of Action

The inhibition of ACAT by CI 976 leads to a decrease in non-HDL-cholesterol and an increase in HDL-cholesterol in rats with pre-established dyslipidemia . This shift in cholesterol levels can have significant effects on the body’s overall cholesterol metabolism and potentially on the development of atherosclerosis.

Action Environment

The action of CI 976 can be influenced by various environmental factors. For instance, the metabolism of CI 976 was found to be enhanced by clofibrate and phenobarbital induction . Additionally, the compound’s action can be completely inhibited when coincubated with SKF525A, pointing to cytochrome P450-mediated metabolism, presumably CYP4A .

生化学分析

Biochemical Properties

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide acts as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), specifically targeting the liver and intestinal isoforms of the enzyme. By inhibiting ACAT, this compound reduces the esterification of cholesterol, leading to decreased levels of non-high density lipoprotein (HDL) cholesterol and increased levels of HDL cholesterol. This interaction is crucial for its lipid-regulating activity. Additionally, 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide has been shown to interact with lysophospholipid acyltransferase (LPAT), inhibiting its activity and affecting membrane trafficking pathways .

Cellular Effects

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide exerts significant effects on various cell types and cellular processes. In hepatocytes, it reduces the synthesis and secretion of very low density lipoprotein (VLDL) cholesterol, leading to lower plasma cholesterol levels. In endothelial cells, it has been observed to inhibit angiogenesis by reducing the proliferation and migration of these cells. Furthermore, this compound has neuroprotective properties, as it inhibits the aggregation of tau protein, which is associated with Alzheimer’s disease. It also reduces neuroinflammation and oxidative stress, thereby improving cognitive function .

Molecular Mechanism

The molecular mechanism of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide involves its binding to the active site of acyl-coenzyme A: cholesterol acyltransferase (ACAT), thereby inhibiting the enzyme’s activity. This inhibition prevents the formation of fatty acid-cholesterol esters, leading to decreased cholesterol esterification and reduced levels of non-HDL cholesterol. Additionally, the compound’s interaction with lysophospholipid acyltransferase (LPAT) inhibits membrane trafficking pathways, affecting both endocytic and secretory processes. These molecular interactions contribute to its lipid-regulating and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity against ACAT over extended periods. Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated sustained inhibition of cholesterol esterification, while in vivo studies have indicated a reduction in atherosclerotic activity over time .

Dosage Effects in Animal Models

The effects of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide vary with different dosages in animal models. At lower doses, the compound effectively reduces plasma cholesterol levels and atherosclerotic activity without significant adverse effects. At higher doses, it has been associated with liver toxicity in rats, indicating a threshold for safe administration. These dosage-dependent effects highlight the importance of optimizing the therapeutic window for potential clinical applications .

Metabolic Pathways

2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide is involved in metabolic pathways related to cholesterol metabolism. It inhibits acyl-coenzyme A: cholesterol acyltransferase (ACAT), thereby reducing the formation of cholesterol esters. Additionally, it interacts with lysophospholipid acyltransferase (LPAT), affecting membrane lipid composition and trafficking. These interactions influence metabolic flux and metabolite levels, contributing to its lipid-regulating effects .

Transport and Distribution

Within cells and tissues, 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide is transported and distributed through interactions with specific transporters and binding proteins. It is highly soluble in organic solvents, facilitating its cellular uptake and distribution. The compound’s localization within cells is influenced by its interactions with membrane-associated proteins, affecting its accumulation and activity in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide is primarily within the endoplasmic reticulum and Golgi apparatus, where it exerts its inhibitory effects on acyl-coenzyme A: cholesterol acyltransferase (ACAT) and lysophospholipid acyltransferase (LPAT). These localizations are critical for its activity, as they enable the compound to effectively inhibit cholesterol esterification and membrane lipid composition. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .

特性

IUPAC Name

2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO4/c1-7-8-9-10-11-12-13-14-15-23(2,3)22(25)24-21-19(27-5)16-18(26-4)17-20(21)28-6/h16-17H,7-15H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFNZAURAWBNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)NC1=C(C=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150690
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114289-47-3
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114289-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PD 128042
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114289473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)-dodecanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-128042
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8653IQ20EA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 3
Reactant of Route 3
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 4
Reactant of Route 4
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide

Q & A

Q1: What is the primary mechanism of action of CI-976?

A1: CI-976 is a potent and specific inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT), both in the liver and intestines. [, , , ] ACAT is a key enzyme involved in the esterification of cholesterol, a critical process in cholesterol storage and lipoprotein assembly. [] By inhibiting ACAT, CI-976 disrupts cholesterol esterification and influences downstream cholesterol metabolism and transport.

Q2: How does CI-976 affect intracellular cholesterol levels?

A2: Studies in human monocyte-derived macrophages (HMMs) revealed that CI-976, in the presence of acetylated low-density lipoprotein (acLDL), significantly reduced total and esterified cholesterol mass while slightly increasing unesterified cholesterol. [] This suggests that inhibiting ACAT with CI-976 shifts the balance towards unesterified cholesterol within cells.

Q3: Does CI-976 influence cholesterol efflux?

A3: Yes, research indicates that CI-976 enhances unesterified cholesterol efflux from human macrophages. [] This suggests a potential mechanism by which CI-976 may contribute to reducing cellular cholesterol accumulation.

Q4: Are there differences in the effects of CI-976 across species?

A5: Yes, pharmacokinetic studies have shown that CI-976 has a significantly shorter elimination half-life in monkeys (0.6 hours) compared to rats (8 hours). [] This difference in elimination half-life is attributed to variations in the rate of metabolism between species, specifically concerning omega- and beta-oxidation pathways. []

Q5: Does CI-976 affect COPII vesicle formation?

A6: Yes, research shows that CI-976, acting as a lysophospholipid acyltransferase (LPAT) inhibitor, can reversibly inhibit both the export of proteins from the ER in vivo and the formation of COPII vesicles in vitro. [] This suggests a potential role for CI-976 in influencing membrane trafficking events.

Q6: What is the molecular formula and weight of 2,2-Dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide (CI-976)?

A6: The molecular formula of CI-976 is C23H39NO4. Its molecular weight is 393.57 g/mol.

Q7: How does modifying the structure of CI-976 affect its ACAT inhibitory activity?

A8: Studies focusing on structural analogs of CI-976 have revealed valuable insights into the structure-activity relationships. For instance, replacing the 2,4,6-trimethoxyphenyl group with aryl or heteroaryl groups led to compounds with potent ACAT inhibitory activity in vitro and promising cholesterol-lowering effects in vivo. [] These findings highlight the importance of the aromatic moiety for the activity of CI-976 and suggest potential avenues for developing more potent analogs.

Q8: Are there structural modifications that can influence the selectivity of CI-976?

A9: Research indicates that reversing the order of substituents on the tetrazole ring in certain CI-976 analogs can improve their selectivity for macrophage ACAT compared to liver ACAT. [] This highlights the possibility of fine-tuning the selectivity of CI-976 analogs by strategically modifying their chemical structures.

Q9: How is CI-976 absorbed and metabolized in the body?

A10: Studies in rats have shown that CI-976 is moderately absorbed after oral administration. [, ] It undergoes extensive metabolism, primarily via omega- and beta-oxidation pathways, with a major metabolite being the 6-carbon chain-shortened carboxylic acid derivative. [, ] Biliary excretion is the primary route of elimination for CI-976 and its metabolites. []

Q10: Does CI-976 affect the expression of genes involved in cholesterol metabolism?

A12: Interestingly, while CI-976 effectively reduced LDL cholesterol in rabbits fed a cholesterol-free diet, it did not alter the abundance of mRNA for key enzymes involved in cholesterol metabolism, including HMG-CoA reductase and 7 alpha-hydroxylase. [] This suggests that the cholesterol-lowering effects of CI-976 in this context may not be primarily mediated by transcriptional regulation of these enzymes.

Q11: Has CI-976 demonstrated efficacy in reducing plasma cholesterol levels in animal models?

A13: Yes, CI-976 has consistently shown efficacy in reducing plasma cholesterol levels in various animal models of hypercholesterolemia. Studies in cholesterol-fed rats revealed that CI-976 significantly decreased plasma total cholesterol levels and increased HDL cholesterol levels. [, , ]

Q12: Does CI-976 impact the development of atherosclerosis in preclinical models?

A14: Research in rabbit models of atherosclerosis demonstrated that CI-976, even without significantly lowering plasma cholesterol, could inhibit the progression of atherosclerotic lesions and reduce the accumulation of cholesterol esters within these lesions. [] These findings suggest that ACAT inhibition by CI-976 may have direct beneficial effects on the arterial wall, independent of its systemic cholesterol-lowering actions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。